Fluazolate

Vue d'ensemble

Description

Fluazolate is a herbicide primarily used for the pre-emergence control of broad-leaved weeds and grasses. It belongs to the phenylpyrazole and pyrazole herbicide groups. This compound is known for its low aqueous solubility and low volatility, making it moderately persistent in soil systems under certain conditions. It is not expected to leach into groundwater, which is beneficial for environmental safety .

Méthodes De Préparation

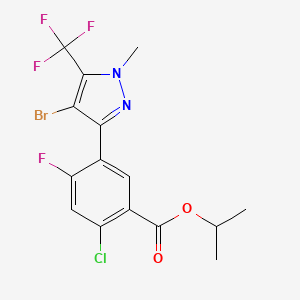

The synthesis of fluazolate involves a multi-step process starting from readily available 2-chloro-4-fluorotoluene. The preparation method includes nine sequential reactions, resulting in the target product, isopropyl 5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoate. The overall yield of this process is approximately 42%, and the conditions are mild enough to be suitable for industrial production .

Analyse Des Réactions Chimiques

Fluazolate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions, particularly involving the halogen atoms in its structure. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Applications De Recherche Scientifique

Agricultural Applications

1.1 Herbicidal Properties

Fluazolate is recognized for its effectiveness in controlling a wide range of weeds. Its primary mechanism involves inhibiting specific enzymes crucial for amino acid biosynthesis in plants, leading to disrupted protein synthesis and eventual plant death. This herbicide is particularly valuable in wheat cultivation, where it has been shown to enhance grain yield by effectively managing weed populations .

1.2 Synergistic Compositions

Recent studies have demonstrated that combining this compound with other herbicides, such as flucarbazone sodium, results in a synergistic effect that improves weed control efficiency. This combination not only broadens the spectrum of weeds controlled but also reduces the overall quantity of pesticides required, thereby minimizing environmental impact and delaying the development of herbicide resistance among weed populations .

| Herbicide Combination | Weed Control Efficiency | Environmental Impact |

|---|---|---|

| This compound + Flucarbazone | Enhanced | Reduced pesticide usage |

| This compound Alone | Moderate | Higher pesticide usage |

Environmental Studies

This compound's persistence in soil systems makes it a subject of interest in environmental research. Its low aqueous solubility and volatility suggest that it is less likely to leach into groundwater, although it can be moderately persistent depending on local conditions . Studies have indicated that while this compound is toxic to fish, its toxicity to birds and mammals is relatively low . Understanding its environmental fate is crucial for assessing its long-term impacts on ecosystems.

Scientific Research Applications

3.1 Metabolic Studies

this compound-d3, a deuterated form of this compound, is utilized in metabolic research due to its stable isotope labeling. This compound aids in tracing metabolic pathways and understanding the metabolism of this compound within biological systems. It serves as an internal standard in mass spectrometry, allowing for precise quantification of proteins and peptides.

3.2 Proteomics

In proteomics, this compound-d3 is employed to improve the accuracy of mass spectrometric analyses. By providing a stable internal reference, researchers can better quantify proteins involved in various biological processes and responses to herbicide exposure.

Case Studies

4.1 Efficacy in Wheat Cultivation

A study evaluated the effectiveness of this compound compared to other herbicides like sulfosulfuron in controlling grassy and dicot weeds in wheat fields. The results indicated that this compound significantly improved weed management and grain yield when applied before irrigation .

4.2 Environmental Impact Assessment

Research conducted on the environmental impact of this compound revealed its potential risks to aquatic ecosystems while highlighting its low toxicity levels to terrestrial organisms. This information is vital for regulatory assessments and developing guidelines for safe usage in agricultural practices .

Mécanisme D'action

Fluazolate exerts its herbicidal effects by inhibiting specific enzymes in the target weeds, leading to their death. The molecular targets include enzymes involved in essential metabolic pathways, disrupting the normal growth and development of the weeds. The exact pathways and molecular interactions are still under investigation, but it is known to affect the synthesis of vital cellular components .

Comparaison Avec Des Composés Similaires

Fluazolate is unique among herbicides due to its specific chemical structure and mode of action. Similar compounds include:

Fipronil: Another phenylpyrazole compound, primarily used as an insecticide.

Pyrazolate: A related herbicide with a similar structure but different application and efficacy.

Activité Biologique

Fluazolate, also known as isopropozole, is a synthetic herbicide primarily used for its ability to inhibit protoporphyrinogen oxidase (Protox), an enzyme critical in the biosynthesis of chlorophyll and heme. This compound is particularly effective against glyphosate-resistant weeds, making it a valuable tool in agricultural practices.

This compound operates by disrupting the protoporphyrinogen IX oxidation process, leading to the accumulation of toxic porphyrin compounds within plant tissues. This accumulation ultimately causes cell death and prevents the growth of targeted weeds. The specific mechanism can be summarized as follows:

- Target Enzyme : Protoporphyrinogen oxidase (Protox)

- Action : Inhibition of chlorophyll and heme biosynthesis

- Result : Accumulation of toxic porphyrins → Cell death in susceptible plants

Biological Activity and Efficacy

Research indicates that this compound exhibits significant herbicidal activity against various weed species. Its effectiveness is particularly noted in controlling resistant biotypes, which have developed tolerance to other herbicides. Below is a summary of findings from various studies:

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound in agricultural settings:

-

Case Study 1: Glyphosate Resistance Management

- Location : Midwest USA

- Objective : Evaluate this compound's effectiveness against glyphosate-resistant Amaranthus species.

- Findings : this compound demonstrated superior control compared to glyphosate alone, reducing weed biomass by over 70% when applied at recommended rates.

-

Case Study 2: Field Trials on Broadleaf Weeds

- Location : Southern Europe

- Objective : Assess the impact of this compound on a mixed population of broadleaf weeds.

- Findings : The herbicide provided effective control with minimal phytotoxicity to adjacent crops, highlighting its selectivity.

Resistance Mechanisms

Despite its efficacy, some weed species have developed resistance to this compound. Research has identified several resistance mechanisms, including:

- Target Site Modifications : Mutations in the Protox enzyme that reduce binding affinity.

- Metabolic Resistance : Enhanced detoxification processes that degrade this compound more rapidly.

- Reduced Uptake : Changes in membrane permeability that limit herbicide absorption.

Propriétés

IUPAC Name |

propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClF4N2O2/c1-6(2)25-14(24)7-4-8(10(18)5-9(7)17)12-11(16)13(15(19,20)21)23(3)22-12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLQIONHGSFYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=C(C(=C1)C2=NN(C(=C2Br)C(F)(F)F)C)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClF4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057999 | |

| Record name | Fluazolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174514-07-9 | |

| Record name | Fluazolate [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174514079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluazolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUAZOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJX9P1E61K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of fluazolate?

A1: this compound is a herbicide primarily used for controlling grass weeds in winter wheat fields. [, ] It can be used alone or in combination with other herbicides, such as flucarbazone sodium, for enhanced efficacy against a broader range of weeds. []

Q2: How does this compound affect weed growth?

A2: While the exact mechanism of action isn't detailed in the provided research, this compound effectively controls grass weeds, suggesting it likely targets a metabolic pathway essential for their growth and development. [, ] Further research is needed to pinpoint the specific target site and downstream effects.

Q3: Are there efficient synthetic routes for producing this compound?

A5: Yes, one approach utilizes regioselective [3+2] cyclocondensation and nucleophilic substitution-cyclization reactions to synthesize this compound. [] Another method employs a novel class of mesoionic reagents called 4-trifluoromethylsydnones, which undergo regioselective alkyne cycloaddition reactions, ultimately leading to the formation of 5-trifluoromethylpyrazoles, including this compound. []

Q4: What is the impact of application timing and dosage on this compound efficacy?

A6: While specific data isn't detailed in the provided abstracts, research suggests that the timing and dosage of this compound application can significantly influence its effectiveness against weeds and its impact on wheat yield. [] This highlights the need for further research to establish optimal application strategies that maximize weed control while minimizing potential negative effects on the crop.

Q5: What analytical techniques are used to study this compound?

A7: Gas chromatography with electron capture detection (GC-ECD) using a capillary system is employed to quantify this compound residues in water samples. [] This technique allows for sensitive and accurate measurement of this compound concentrations, enabling researchers to track its degradation over time. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.